N-ethyl-N-methoxy-2-phenylmethoxypyridine-4-carboxamide
Description
N-ethyl-N-methoxy-2-phenylmethoxypyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethyl group, a methoxy group, and a phenylmethoxy group attached to a pyridine ring, along with a carboxamide functional group
Properties
IUPAC Name |
N-ethyl-N-methoxy-2-phenylmethoxypyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-18(20-2)16(19)14-9-10-17-15(11-14)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGOBJZDHOHDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)C1=CC(=NC=C1)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-methoxy-2-phenylmethoxypyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via a nucleophilic substitution reaction using phenol derivatives.
Attachment of the Methoxy Group: The methoxy group can be added through methylation reactions using reagents like methyl iodide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with ethylamine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents like halides and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with modified functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
N-ethyl-N-methoxy-2-phenylmethoxypyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-N-methoxy-2-phenylmethoxypyridine-4-carboxamide involves its interaction with molecular targets, potentially including enzymes and receptors. The compound may exert its effects through pathways such as enzyme inhibition or receptor modulation, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-ethyl-N-methoxy-2-phenylmethoxypyridine-4-carboxamide: Unique due to its specific functional groups and structural arrangement.
N-methyl-N-methoxy-2-phenylmethoxypyridine-4-carboxamide: Similar but with a methyl group instead of an ethyl group.
N-ethyl-N-methoxy-2-phenylmethoxypyridine-3-carboxamide: Similar but with the carboxamide group at a different position on the pyridine ring.
Uniqueness: this compound is unique due to its specific combination of functional groups and their positions on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
